![molecular formula C10H14O4 B12988186 Rel-(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B12988186.png)
Rel-(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(2S,3S)-bicyclo[222]octane-2,3-dicarboxylic acid is a bicyclic compound characterized by its unique structure, which includes two carboxylic acid groups attached to a bicyclo[222]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid typically involves the use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a starting material. The synthetic route may include steps such as cycloaddition reactions, oxidation, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives .
Applications De Recherche Scientifique
Rel-(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which Rel-(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in catalytic applications, the compound may act as a nucleophile or base, facilitating various organic transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound used as a catalyst and reagent in organic synthesis.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with applications in drug discovery and organic synthesis.
Uniqueness
Rel-(2S,3S)-bicyclo[22Its ability to undergo various chemical transformations and its utility in multiple fields make it a valuable compound for scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H14O4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H14O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h5-8H,1-4H2,(H,11,12)(H,13,14)/t5?,6?,7-,8-/m0/s1 |
Clé InChI |
DOYWWWWTUGGBQS-GHNGIAPOSA-N |
SMILES isomérique |
C1CC2CCC1[C@@H]([C@H]2C(=O)O)C(=O)O |
SMILES canonique |
C1CC2CCC1C(C2C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B12988110.png)
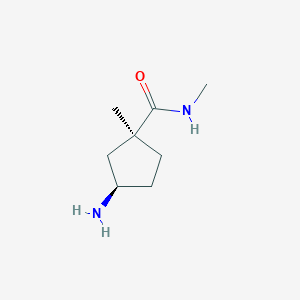
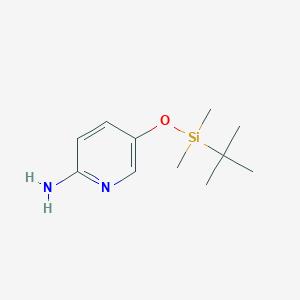
![Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12988125.png)
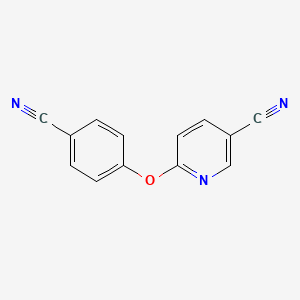
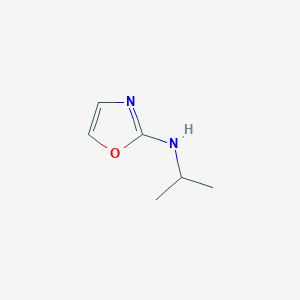
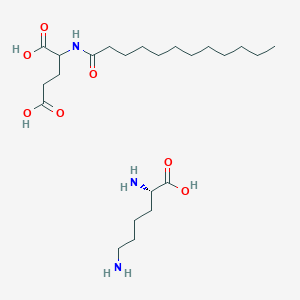


![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile](/img/structure/B12988159.png)
![tert-Butyl 3-fluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12988165.png)
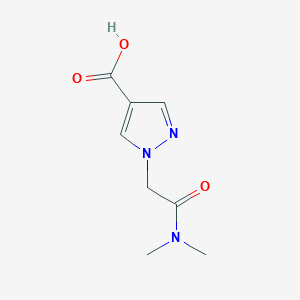
![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one hydroChloride](/img/structure/B12988183.png)
![tert-Butyl 2-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12988185.png)
